Ethyl 4-Chloroquinoline-3-carboxylate

Ion channel pharmacology KCNQ potassium channels Neurological target engagement

Ethyl 4-chloroquinoline-3-carboxylate (CAS 13720-94-0) is a halogenated quinoline-3-carboxylate ester with the molecular formula C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g/mol. It features a chlorine atom at the 4-position and an ethyl ester at the 3-position of the quinoline ring, conferring a computed XLogP3 of 3.0 and a melting point of 46–48 °C.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 13720-94-0
Cat. No. B081768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Chloroquinoline-3-carboxylate
CAS13720-94-0
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl
InChIInChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3
InChIKeyDWXQUAHMZWZXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Chloroquinoline-3-carboxylate (CAS 13720-94-0): Core Properties and Procurement-Relevant Identity


Ethyl 4-chloroquinoline-3-carboxylate (CAS 13720-94-0) is a halogenated quinoline-3-carboxylate ester with the molecular formula C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g/mol [1]. It features a chlorine atom at the 4-position and an ethyl ester at the 3-position of the quinoline ring, conferring a computed XLogP3 of 3.0 and a melting point of 46–48 °C [2]. This compound is catalogued under NSC 109461 and NSC 136916 in the NCI database and is commercially available at 96% purity (Alfa Aesar/Thermo Scientific) . It serves as a key synthetic intermediate in medicinal chemistry, most notably as the starting material for pyrazolo[4,3-c]quinolin-3-one benzodiazepine receptor ligands and for chiral atropisomeric 4,4′-biquinoline systems via nickel-catalyzed homocoupling [3][4].

Why Ethyl 4-Chloroquinoline-3-carboxylate Cannot Be Replaced by Off-the-Shelf Quinoline Analogs


Quinoline-3-carboxylate esters bearing different halogen substitution patterns are not interchangeable building blocks. The position of the chlorine substituent (4- vs. 2-) fundamentally alters nucleophilic aromatic substitution reactivity: 4-chloroquinolines exhibit higher selectivity and a greater tendency toward acid-catalyzed pathways with amines compared to 2-chloroquinolines [1]. The 4-chloro substituent also enables nickel-catalyzed homocoupling to chiral biquinoline systems—a transformation inaccessible to the 2-chloro isomer [2]. Furthermore, replacing chlorine with bromine at the 4-position (ethyl 4-bromoquinoline-3-carboxylate, CAS 1242260-12-3) increases molecular weight to 280.12 g/mol and alters the leaving-group propensity in cross-coupling reactions, which impacts both reaction kinetics and by-product profiles in multi-step syntheses . The ester moiety itself is critical: quinoline 4-carboxylates display uniquely enhanced reactivity in palladium-catalyzed Suzuki couplings, proceeding under mild base-free conditions (25–65 °C) that are not applicable to the corresponding 4-chloroquinoline lacking the 3-carboxylate group [3].

Quantitative Differentiation Evidence for Ethyl 4-Chloroquinoline-3-carboxylate (CAS 13720-94-0) vs. Closest Analogs


KCNQ2/Q3 Ion Channel Antagonist Activity: Defined IC₅₀ Value vs. Clinically Validated KCNQ Modulator Retigabine

Ethyl 4-chloroquinoline-3-carboxylate exhibits antagonist activity at the human KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channel heteromer with an IC₅₀ of 120 nM, measured by automated patch clamp in CHO cells after 3-minute incubation [1]. In contrast, retigabine—the prototypical KCNQ opener used clinically for epilepsy—acts as a positive allosteric modulator (agonist) of the same KCNQ2/Q3 channel with an EC₅₀ of approximately 1.9 µM for the hyperpolarizing shift in activation [2]. The target compound thus represents a functionally opposite pharmacological profile (antagonist vs. agonist) at a therapeutically validated target, with approximately 16-fold higher binding potency at the orthosteric or allosteric site governing channel closure.

Ion channel pharmacology KCNQ potassium channels Neurological target engagement

Regioselective Nucleophilic Substitution: 4-Chloro vs. 2-Chloro Quinoline Reactivity Differentiation

In methoxydechlorination kinetic studies, the reaction at the 4-position of chloroquinolines is appreciably more selective than at the 2-position, with electron-releasing meta-substituents producing systematic deviations from Hammett σₘ predictions that are more pronounced for 2-chloro than 4-chloro substrates [1]. Additionally, 4-chloroquinoline displays a higher tendency for acid catalysis or autocatalysis when treated with amines compared to 2-chloroquinoline, while 2-chloroquinoline shows higher reactivity toward methoxide ions [2][3]. This differential reactivity profile means that ethyl 4-chloroquinoline-3-carboxylate can be engaged in acid-promoted cascade reactions—such as the one-pot assembly of imidazo[4,5-c]quinolin-2-ones from N-(4-chloroquinolin-3-yl)carbamates and amines—that would proceed with different efficiency or regiochemical outcome using the 2-chloro isomer [4].

Heterocyclic chemistry Nucleophilic aromatic substitution Regioselectivity

Base-Free Suzuki Coupling via Quinoline 4-Carboxylate Activation: A Differentiating Synthetic Advantage

Ethyl 4-chloroquinoline-3-carboxylate belongs to the quinoline 4-carboxylate class, for which a mild palladium-catalyzed Suzuki coupling with boronic acids has been demonstrated to proceed under exceptionally mild conditions (25–65 °C) without the addition of an exogenous base, enabled by a self-activation mechanism of boronic acids [1]. This reactivity is specific to the 4-carboxylate ester functionality: the carboxylate group activates the C4 position for oxidative addition and facilitates transmetallation. Typical Suzuki couplings of aryl chlorides require temperatures of 80–110 °C and stoichiometric base. In contrast, 4-chloroquinoline itself (lacking the 3-carboxylate) does not participate in this base-free, mild-temperature manifold, requiring conventional conditions [1]. This translates to broader functional group tolerance and simplified purification for the 4-chloroquinoline-3-carboxylate scaffold.

Cross-coupling catalysis Suzuki-Miyaura reaction Synthetic methodology

Benzodiazepine Receptor Ligand Synthesis: This Compound as the Documented Gateway Intermediate to Sub-nanomolar Affinity Ligands

Ethyl 4-chloroquinoline-3-carboxylate is the explicit starting material in a four-step synthesis of thienylpyrazolo[4,3-c]quinolines—a class of compounds that bind to the benzodiazepine site of GABA-A receptors with exceptionally high affinity (Kᵢ = 0.3–2.6 nM) [1]. The synthetic route proceeds via condensation of ethyl 4-chloroquinoline-3-carboxylate with hydrazinothiophene-carboxylates, followed by cyclization and alkylation. The 4-chloro substituent is essential for the initial nucleophilic aromatic substitution with the hydrazine derivative; the 2-chloro isomer would yield a different regioisomeric series (pyrazolo[4,3-c] vs. alternative ring fusion) [2]. Furthermore, the structurally related CGS-9896 series—which advanced to preclinical development as non-sedating anxiolytics—is synthesized via the identical intermediate: reaction of ethyl 4-chloroquinoline-3-carboxylate with phenylhydrazine at 105 °C in xylene [3]. No alternative regioisomeric starting material can produce this specific pyrazoloquinoline scaffold with the established benzodiazepine receptor pharmacophore geometry.

GABA-A receptor Benzodiazepine binding site Medicinal chemistry Anxiolytic drug discovery

Nickel-Catalyzed Homocoupling to Chiral Atropisomeric 4,4′-Biquinolines: A Transformation Unique to the 4-Chloro-3-carboxylate Scaffold

Ethyl 4-chloroquinoline-3-carboxylate undergoes nickel-catalyzed homocoupling with (Ph₃P)₂NiBr₂ in the presence of zinc and tetraethylammonium iodide to yield diethyl (RS)-4,4′-biquinoline-3,3′-dicarboxylate [1]. This atropisomeric biquinoline system is chiral due to restricted rotation about the 4,4′-biaryl axis, and the enantiomers can be resolved via diastereomeric amide or menthyl ester formation [1]. The 4-chloro substituent is mechanistically essential for this reductive homocoupling; the corresponding 2-chloro isomer would undergo coupling at the 2,2′-positions, producing a structurally distinct biaryl with different atropisomeric properties. Furthermore, the bromo analog (ethyl 4-bromoquinoline-3-carboxylate; CAS 1242260-12-3; MW 280.12) would generate a different oxidative addition rate and potentially altered stereochemical outcome due to the larger halogen radius . The 3-carboxylate ester group provides a functional handle for subsequent resolution chemistry, enabling access to enantiomerically pure 4,4′-biquinoline-3,3′-dicarboxylates [1].

Atropisomerism Homocoupling Chiral ligands Biquinoline synthesis

Physicochemical Stability and Handling: Solid-State Advantage of the 4-Chloro Ester vs. Low-Melting Precursors

Ethyl 4-chloroquinoline-3-carboxylate is a crystalline solid at ambient temperature with a melting point of 46–48 °C, as confirmed by multiple vendor specifications (Alfa Aesar/Thermo Scientific, abcr GmbH) . Its direct synthetic precursor, ethyl 4-hydroxyquinoline-3-carboxylate (CAS 26892-90-0), has a melting point of approximately 210–212 °C, but its tautomeric 4-oxo-1,4-dihydro form alters solubility and reactivity profiles . By contrast, the commercially available 8-bromo-substituted analog (ethyl 8-bromo-4-chloroquinoline-3-carboxylate, CAS 206258-97-1) exhibits a significantly higher melting point of 98–99 °C and a molecular weight of 314.57 g/mol, indicating different crystal packing and potentially reduced solubility in organic media . The target compound's computed XLogP3 of 3.0 places it in a favorable lipophilicity range for cellular permeability in biological assays, while its hydrogen bond donor count of zero (vs. one for the 4-hydroxy precursor) eliminates potential for intramolecular H-bonding that could complicate SAR interpretation [1]. Commercial availability at 96% purity with analytical documentation (NMR, HPLC, GC) from established suppliers ensures batch-to-batch reproducibility for both synthetic and biological workflows .

Physicochemical properties Solid handling Storage stability Procurement specifications

Procurement-Relevant Application Scenarios for Ethyl 4-Chloroquinoline-3-carboxylate (CAS 13720-94-0)


KCNQ2/Q3 Potassium Channel Antagonist Screening and Neurological Target Validation

Researchers investigating KCNQ2/Q3 (Kv7.2/Kv7.3) channel antagonists for neuropathic pain or epilepsy can use ethyl 4-chloroquinoline-3-carboxylate as a structurally defined quinoline-based antagonist with a published IC₅₀ of 120 nM in automated patch clamp assays [1]. Unlike retigabine, which is a positive allosteric modulator (EC₅₀ ~1.9 µM), this compound provides the opposite functional pharmacology at the same heteromeric channel, enabling counter-screening and mechanistic differentiation in ion channel drug discovery programs [2]. The compound's XLogP3 of 3.0 and absence of hydrogen bond donors support passive membrane permeability in cell-based assays [3].

Synthesis of Pyrazolo[4,3-c]quinoline Benzodiazepine Receptor Ligands for CNS Drug Discovery

Medicinal chemistry groups targeting GABA-A benzodiazepine binding sites can employ ethyl 4-chloroquinoline-3-carboxylate as the validated key intermediate for constructing pyrazolo[4,3-c]quinolin-3-one scaffolds. This four-step route, described in J. Med. Chem. (1982, 1989) and used in the synthesis of preclinical candidates CGS-9896 and CGS-8216, delivers compounds with benzodiazepine receptor Kᵢ values of 0.3–2.6 nM [1][2]. The 4-chloro substituent directs the regiochemistry of hydrazine condensation to form the [4,3-c] ring fusion, which is essential for the benzodiazepine pharmacophore geometry—the 2-chloro isomer would give a different regioisomeric series lacking established receptor SAR [3].

Mild Suzuki Coupling Library Synthesis Without Exogenous Base

Process chemistry and parallel synthesis groups seeking efficient diversification of quinoline scaffolds can exploit the unique base-free Suzuki coupling manifold of quinoline 4-carboxylates at 25–65 °C, as reported in Adv. Synth. Catal. (2011) [1]. Ethyl 4-chloroquinoline-3-carboxylate participates in this mild cross-coupling with aryl boronic acids without added base, simplifying reaction workup and expanding functional group tolerance compared to standard 4-chloroquinoline substrates that require elevated temperatures (80–110 °C) and stoichiometric base. This methodology is directly applicable to generating C4-arylated quinoline-3-carboxylate libraries for biological screening.

Chiral Atropisomeric 4,4′-Biquinoline Ligand and Catalyst Development

Synthetic chemists developing chiral bidentate ligands for asymmetric catalysis can use ethyl 4-chloroquinoline-3-carboxylate as the monomer for nickel-catalyzed homocoupling to (RS)-4,4′-biquinoline-3,3′-dicarboxylate, followed by chemical resolution to enantiomerically pure atropisomers via diastereomeric amide or menthyl ester formation [1]. This transformation, reported by Slany and Stang (Synthesis, 1996), is specific to the 4-chloroquinoline-3-carboxylate scaffold and provides access to a class of C₂-symmetric biquinoline ligands not accessible from 2-chloroquinoline or 4-bromoquinoline analogs [2]. The 3-carboxylate ester serves as a functional handle for further derivatization or metal coordination site installation.

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